molecular formula C13H9Cl4NO4 B7750955 C13H9Cl4NO4

C13H9Cl4NO4

Cat. No.: B7750955
M. Wt: 385.0 g/mol
InChI Key: VUAHWMWRKKFPHQ-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a dioxo-isoindole moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of 4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindole with isopropyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid , to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of high-purity reactants and optimized reaction conditions ensures the efficient production of the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated and aminated products, depending on the specific reaction conditions .

Scientific Research Applications

Isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine atoms and dioxo-isoindole moiety play a crucial role in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymatic activities and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindole
  • Isopropyl acetate
  • Tetrachlorophthalic anhydride

Uniqueness

Isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: is unique due to its specific combination of chlorine atoms and the dioxo-isoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl4NO4/c1-2-3-4(13(21)22)18-11(19)5-6(12(18)20)8(15)10(17)9(16)7(5)14/h4H,2-3H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAHWMWRKKFPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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